molecular formula C11H22 B13804264 cis-2-Methyl-3-Decene

cis-2-Methyl-3-Decene

Cat. No.: B13804264
M. Wt: 154.29 g/mol
InChI Key: KMUTVNNRPDIKPX-KTKRTIGZSA-N
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Description

(Z)-2-Methyl-3-decene is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between the second and third carbon atoms in the chain, with a methyl group attached to the second carbon. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving the molecule a specific geometric configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-2-Methyl-3-decene can be synthesized through various methods, including:

    Alkene Isomerization: This involves the isomerization of 2-methyl-1-decene using a suitable catalyst to shift the double bond to the desired position.

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.

    Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation to yield the desired alkene.

Industrial Production Methods

Industrial production of (Z)-2-Methyl-3-decene typically involves large-scale catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often used to facilitate the isomerization or hydrogenation reactions required to produce the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methyl-3-decene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or alcohols using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to 2-methyl-decane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-methyl-3-decene chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst

Major Products

    Oxidation: Epoxides, alcohols

    Reduction: 2-Methyl-decane

    Substitution: Halogenated alkenes

Scientific Research Applications

(Z)-2-Methyl-3-decene has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, lubricants, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-Methyl-3-decene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides or alcohols. The molecular targets and pathways involved in these reactions include the double bond and the methyl group, which influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Methyl-3-decene: The “E” isomer has the higher priority substituents on opposite sides of the double bond.

    2-Methyl-1-decene: The double bond is located between the first and second carbon atoms.

    3-Decene: Lacks the methyl group on the second carbon.

Uniqueness

(Z)-2-Methyl-3-decene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and its effects on chemical reactions.

Properties

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(Z)-2-methyldec-3-ene

InChI

InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h9-11H,4-8H2,1-3H3/b10-9-

InChI Key

KMUTVNNRPDIKPX-KTKRTIGZSA-N

Isomeric SMILES

CCCCCC/C=C\C(C)C

Canonical SMILES

CCCCCCC=CC(C)C

Origin of Product

United States

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